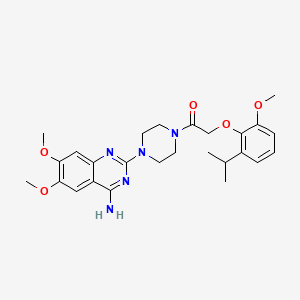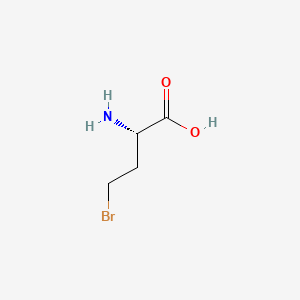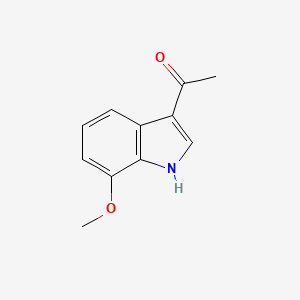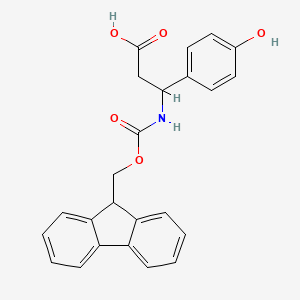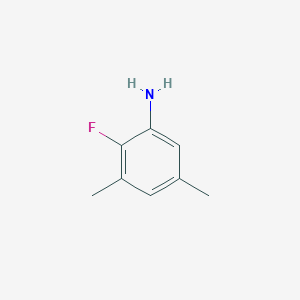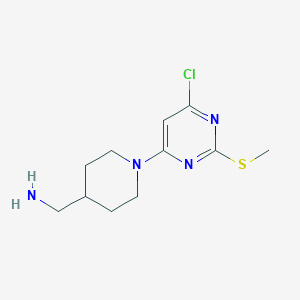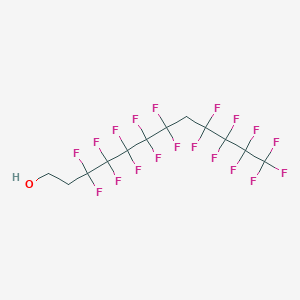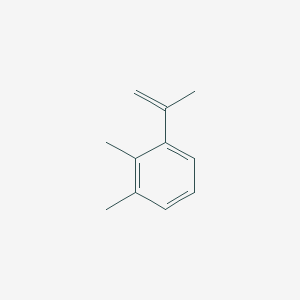
1-Isopropenyl-2,3-dimethyl-benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isopropenyl-2,3-dimethyl-benzene, also known as p-cymene, is an organic compound with the molecular formula C₁₁H₁₄. It is a derivative of benzene, featuring an isopropenyl group and two methyl groups attached to the benzene ring. This compound is commonly found in essential oils of various plants and is known for its aromatic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Isopropenyl-2,3-dimethyl-benzene can be synthesized through several methods. One common approach involves the alkylation of toluene with propylene in the presence of a catalyst such as aluminum chloride. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and selectivity .
Industrial Production Methods: In industrial settings, this compound is often produced as a byproduct during the refining of crude oil and the processing of natural gas. The compound can also be extracted from essential oils of plants like cumin and thyme through steam distillation .
Análisis De Reacciones Químicas
Types of Reactions: 1-Isopropenyl-2,3-dimethyl-benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form p-cymene hydroperoxide, which can further decompose to yield p-cresol and acetone.
Reduction: Hydrogenation of this compound can produce p-menthane.
Substitution: Electrophilic aromatic substitution reactions, such as nitration and sulfonation, can occur on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Reagents like nitric acid for nitration and sulfuric acid for sulfonation are commonly employed.
Major Products Formed:
Oxidation: p-Cresol and acetone.
Reduction: p-Menthane.
Substitution: Nitro and sulfonic acid derivatives of this compound.
Aplicaciones Científicas De Investigación
1-Isopropenyl-2,3-dimethyl-benzene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a solvent in chemical reactions.
Biology: The compound exhibits antimicrobial properties and is studied for its potential use in developing natural preservatives.
Medicine: Research is ongoing to explore its anti-inflammatory and antioxidant properties, which could have therapeutic applications.
Mecanismo De Acción
The mechanism by which 1-Isopropenyl-2,3-dimethyl-benzene exerts its effects involves interactions with cellular membranes and enzymes. Its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis. The compound’s antioxidant properties are linked to its ability to scavenge free radicals and inhibit oxidative stress pathways .
Comparación Con Compuestos Similares
p-Cymene: A structural isomer with similar aromatic properties.
Limonene: Another terpene with a similar molecular structure but different functional groups.
α-Pinene: A bicyclic monoterpene with distinct chemical properties.
Uniqueness: 1-Isopropenyl-2,3-dimethyl-benzene is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. Its presence in essential oils and its diverse applications in various fields make it a compound of significant interest .
Propiedades
Número CAS |
91130-37-9 |
|---|---|
Fórmula molecular |
C11H14 |
Peso molecular |
146.23 g/mol |
Nombre IUPAC |
1,2-dimethyl-3-prop-1-en-2-ylbenzene |
InChI |
InChI=1S/C11H14/c1-8(2)11-7-5-6-9(3)10(11)4/h5-7H,1H2,2-4H3 |
Clave InChI |
FKIJMTKJEMUCQG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C(=C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



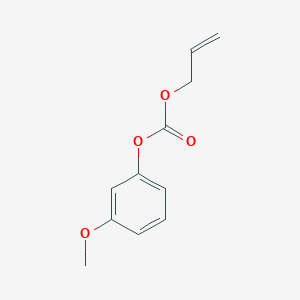
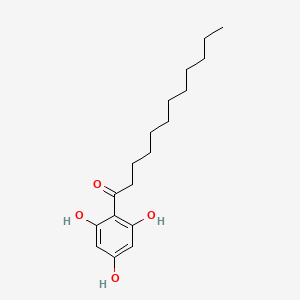
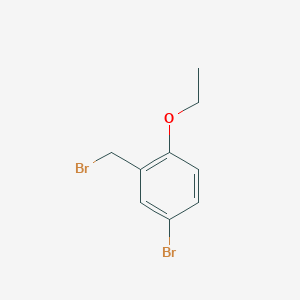
![9-Oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B12821350.png)

![sodium;[(3R,4S,5S,6R)-6-carboxy-4,5-dihydroxy-2-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl] sulfate](/img/structure/B12821362.png)
